

Using SHMT Inhibitors to Probe the Folate Pathway: Application Notes and Protocols

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Compound of Interest

Compound Name: SHMT-IN-3

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Introduction

One-carbon (1C) metabolism, orchestrated by the folate cycle, is a fundamental cellular process essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (serine, glycine, methionine), and for epigenetic regulation through methylation.[1][2][3] Serine hydroxymethyltransferase (SHMT) is a critical enzyme at the crossroads of this network, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH₂-THF).[4][5][6][7] This reaction serves as the primary source of one-carbon units for the cell.[8]

Mammalian cells possess two major isoforms of SHMT: the cytosolic SHMT1 and the mitochondrial SHMT2.[4][6][9] While both isoforms contribute to the cellular one-carbon pool, SHMT2 is frequently upregulated in various cancers, correlating with increased tumor growth and proliferation.[4][10][11] This has made SHMT, particularly SHMT2, an attractive target for cancer therapy.[4][10][12][13][14]

This document provides detailed application notes and protocols for utilizing potent and selective SHMT inhibitors, such as those from the pyrazolopyran series (e.g., SHIN1 and SHIN2), to investigate the folate pathway in cancer cells. These inhibitors are dual inhibitors of both SHMT1 and SHMT2.[4] While the specific inhibitor "**SHMT-IN-3**" is not prominently featured in the reviewed literature, the principles and methodologies described herein are applicable to other potent SHMT inhibitors that share a similar mechanism of action.

Mechanism of Action of SHMT and its Inhibition

SHMT is a pyridoxal phosphate (PLP)-dependent enzyme that facilitates the transfer of the hydroxymethyl group from serine to THF.^{[5][7]} The reaction is crucial for generating the one-carbon units necessary for various biosynthetic pathways.^{[1][15]}

SHMT inhibitors, such as those belonging to the pyrazolopyran class, act as competitive inhibitors with respect to the folate substrate.^[10] By binding to the active site of both SHMT1 and SHMT2, these inhibitors block the production of CH₂-THF from serine, thereby depleting the downstream one-carbon pool.^[4] This leads to several key metabolic consequences:

- **Inhibition of Nucleotide Synthesis:** The depletion of one-carbon units directly impairs the de novo synthesis of purines and thymidylate, leading to cell cycle arrest and inhibition of proliferation.^{[1][4][16]}
- **Glycine Auxotrophy:** The inhibition of the SHMT-catalyzed conversion of serine to glycine can render cells, particularly those with defective glycine import, dependent on an external supply of glycine for survival.^[4]
- **Metabolic Reprogramming:** Cells treated with SHMT inhibitors exhibit characteristic metabolic signatures, including the accumulation of upstream metabolites in the purine biosynthesis pathway, such as GAR and AICAR.^[1]

Data Presentation: Efficacy of SHMT Inhibitors

The following tables summarize the quantitative data on the efficacy of representative SHMT inhibitors from the pyrazolopyran series in various cancer cell lines.

Table 1: In Vitro Biochemical and Cellular Potency of SHMT Inhibitors

Inhibitor	Target	Biochemical IC50 (nM)	Cell Line	Cellular IC50 (µM)	Reference
SHIN1	Human SHMT1	~10	HCT-116 (Colon)	0.87	[4]
Human SHMT2	~10	[4]			
Compound 2	Human SHMT1	-	Cancer Cell Line Panel	Median: 4	[4]
Human SHMT2	-	[4]			
RZ-2994	-	-	T-ALL Cell Lines	Average: ~1	[17]
Pyrazolopyran Analogs	Plasmodium falciparum SHMT	14-76	-	-	[18]

Table 2: Effect of SHMT Inhibition on Cell Proliferation in Different Cancer Lineages

Cell Lineage	Number of Cell Lines	Average IC50 of RZ-2994 (µM)	Reference
T-ALL	16	~1	[17]
B-ALL	9	> 10	[17]
AML	9	> 10	[17]

Experimental Protocols

Here, we provide detailed protocols for key experiments to study the effects of SHMT inhibitors on the folate pathway.

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of an SHMT inhibitor on the proliferation of cancer cells.

Materials:

- Cancer cell line of interest (e.g., HCT-116, T-ALL cell lines)
- Complete cell culture medium
- SHMT inhibitor (e.g., SHIN1, SHIN2)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
- Plate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
- Inhibitor Treatment: The following day, treat the cells with a serial dilution of the SHMT inhibitor. Include a DMSO-only vehicle control.
- Incubation: Incubate the cells for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blot Analysis for Apoptosis Markers

This protocol assesses the induction of apoptosis following SHMT inhibition.

Materials:

- Treated and untreated cell lysates
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- **Protein Quantification:** Determine the protein concentration of each cell lysate.
- **SDS-PAGE:** Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
- **Protein Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature.

- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 3: Metabolite Extraction and Analysis

This protocol is for the analysis of key metabolites in the folate pathway to confirm on-target inhibitor activity.

Materials:

- Treated and untreated cells
- Cold 80% methanol
- Centrifuge
- Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

- **Cell Quenching and Extraction:** Quickly wash the cells with cold saline and then add ice-cold 80% methanol to quench metabolic activity and extract metabolites.
- **Scraping and Collection:** Scrape the cells and collect the methanol extract.
- **Centrifugation:** Centrifuge the extract to pellet cell debris.
- **Sample Preparation:** Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
- **Reconstitution:** Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

- LC-MS Analysis: Analyze the samples using an LC-MS system to quantify the levels of key metabolites such as serine, glycine, and purine biosynthesis intermediates (e.g., GAR, AICAR).[1]

Protocol 4: Isotope Tracing with [U-13C]-Serine

This protocol allows for the direct measurement of SHMT activity in vivo or in cultured cells by tracing the flow of labeled serine.[1]

Materials:

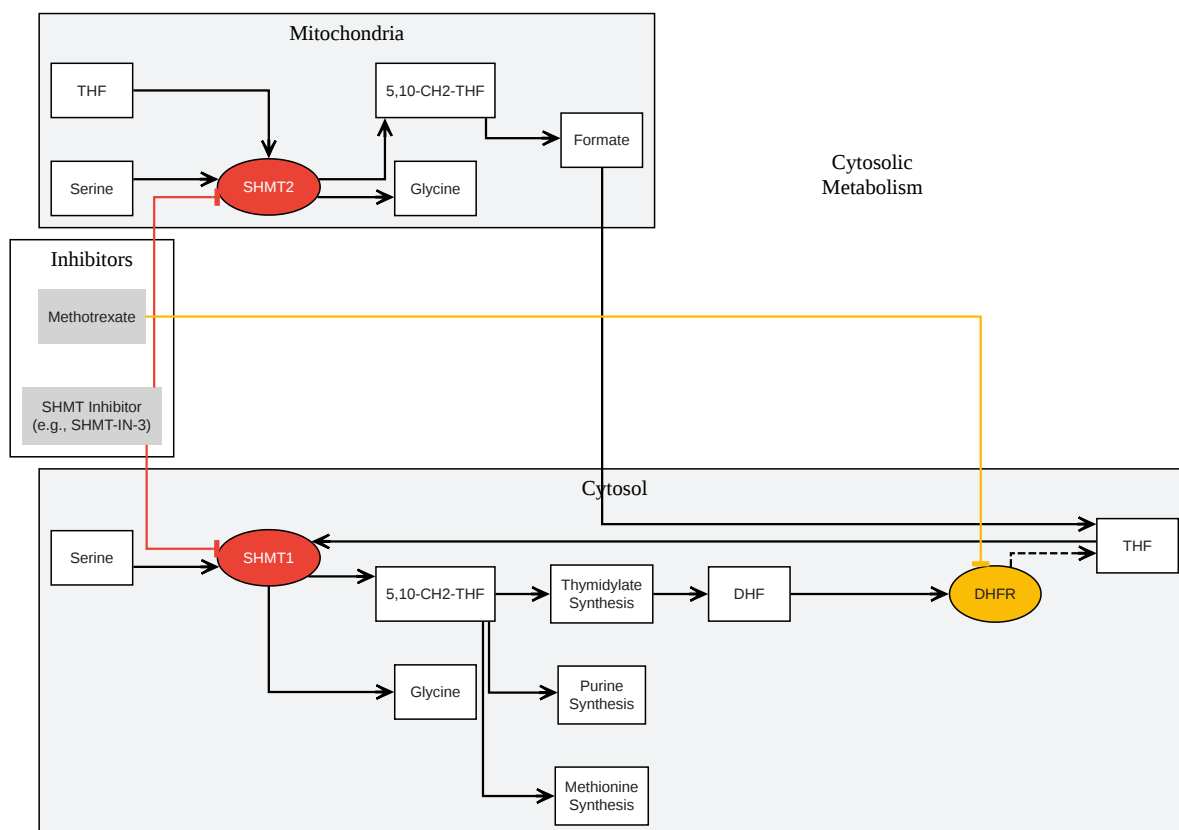
- [U-13C]-serine
- Cell culture medium lacking serine or animal model
- Metabolite extraction reagents (as in Protocol 3)
- LC-MS system

Procedure:

- Labeling: Introduce [U-13C]-serine into the cell culture medium or administer it to the animal model.
- Inhibitor Treatment: Treat the cells or animals with the SHMT inhibitor or vehicle control.
- Sample Collection: Collect cell or tissue samples at various time points.
- Metabolite Extraction: Extract metabolites as described in Protocol 3.
- LC-MS Analysis: Analyze the isotopic labeling patterns of serine, glycine, and other downstream metabolites using LC-MS to determine the flux through the SHMT reaction.[1]

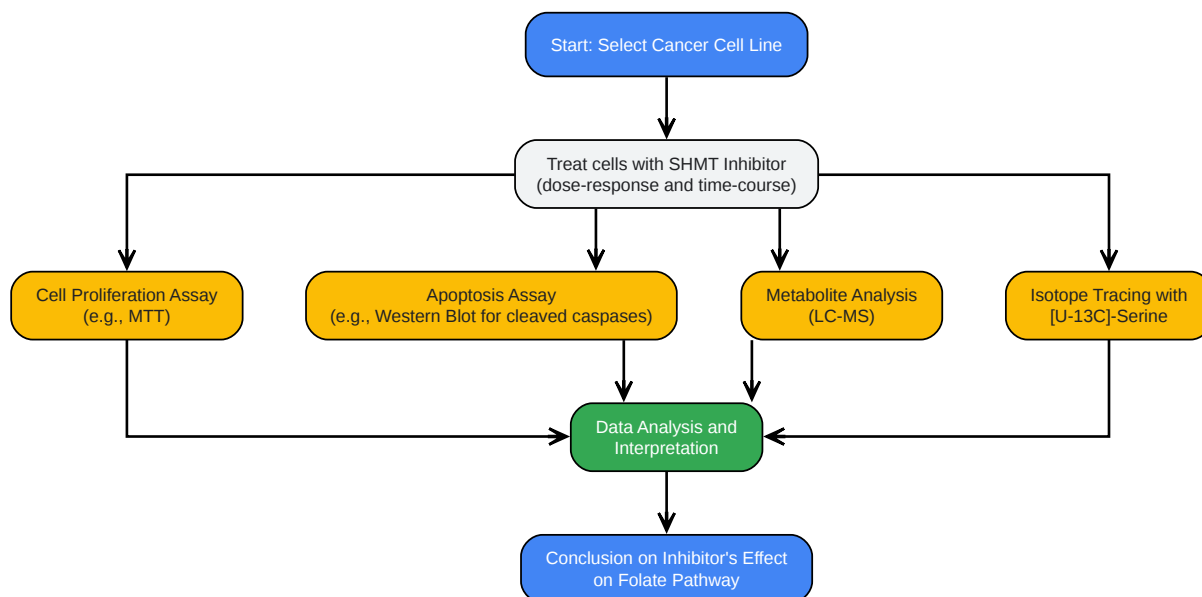
Visualizations

The following diagrams illustrate the folate pathway, the mechanism of SHMT inhibition, and a typical experimental workflow.



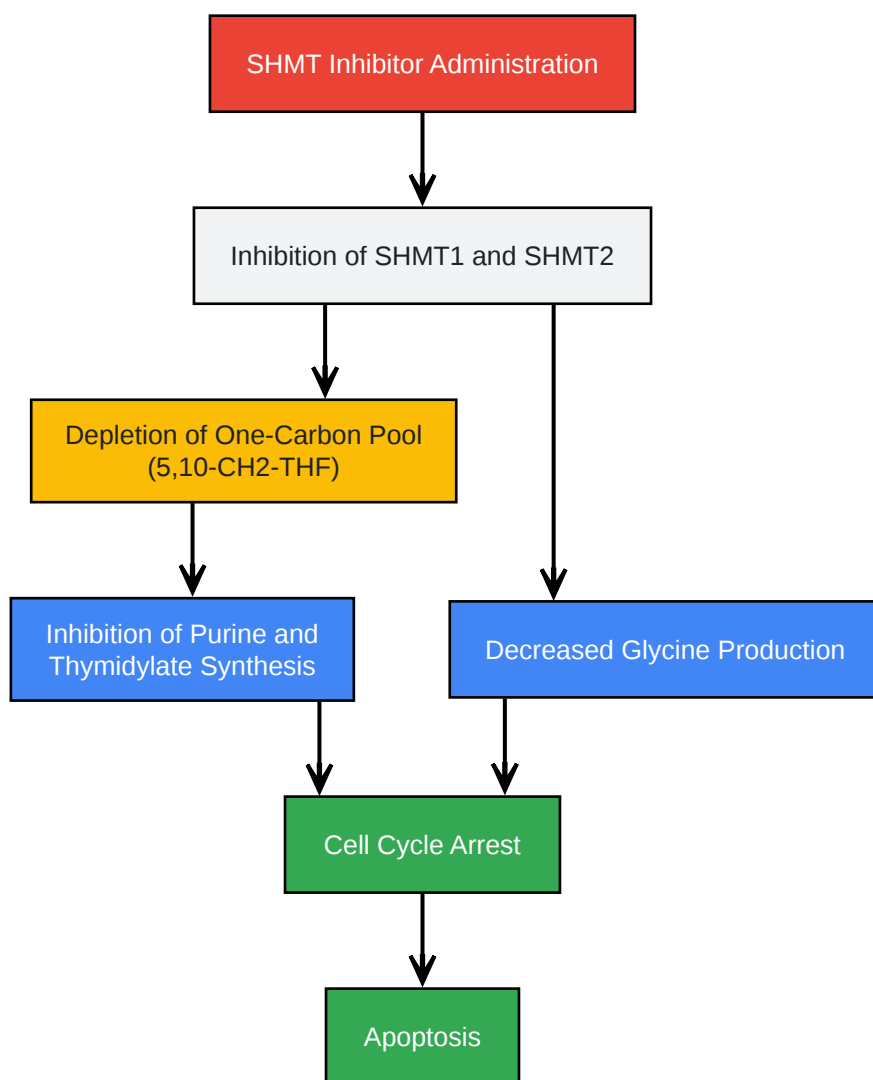
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Caption: The folate pathway and points of inhibition by SHMT and DHFR inhibitors.



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Caption: A typical experimental workflow for studying the effects of an SHMT inhibitor.



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Caption: Logical flow of the consequences of SHMT inhibition in cancer cells.

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